molecular formula C4H6BrNO4 B1667936 5-Bromo-5-nitro-1,3-dioxane CAS No. 30007-47-7

5-Bromo-5-nitro-1,3-dioxane

Cat. No.: B1667936
CAS No.: 30007-47-7
M. Wt: 212.00 g/mol
InChI Key: XVBRCOKDZVQYAY-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

5-Bromo-5-nitro-1,3-dioxane exhibits antimicrobial properties against a wide range of microorganisms including gram-negative and gram-positive bacteria, yeast, and fungi . It interacts with essential protein thiols, promoting their oxidation and causing inhibition of enzyme activity . This interaction leads to the subsequent inhibition of microbial growth .

Cellular Effects

The effects of this compound on cells are primarily related to its antimicrobial activity. It inhibits enzyme activity in bacteria, leading to the inhibition of microbial growth . It can cause significant skin and eye irritation in animal studies at 0.5%, but not at 0.1% .

Molecular Mechanism

The molecular mechanism of action of this compound involves the oxidation of essential protein thiols . This oxidation process inhibits enzyme activity, leading to the inhibition of microbial growth .

Temporal Effects in Laboratory Settings

This compound is light-stable and is stable at temperatures of less than 50°C . It is unstable at a pH of less than 5 and is stable at pHs between 5 and 9 .

Dosage Effects in Animal Models

In animal models, the median lethal dose (LD50) of this compound is 455 mg/kg for rats and 590 mg/kg for mice . Significant skin and eye irritation was observed in animal studies at 0.5%, but not at 0.1% .

Metabolic Pathways

The chemical is metabolized in rats and rabbits to form 2-bromo-2-nitropropane-1,3-diol (bronopol, a nitrosating agent), 2-nitro-1,3-propanediol, and 2-nitroethanol, together with formaldehyde . Therefore, this compound may act as a nitrosating agent, reacting with amines and amides to form nitrosamines or nitrosamides .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-5-nitro-1,3-Dioxane typically involves the bromination and nitration of 1,3-dioxane. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the bromination and nitration processes are carefully monitored. The compound is then purified through crystallization or distillation to achieve the required purity levels for commercial use .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Bromo-5-nitro-1,3-Dioxane is used in analytical chemistry for the development of sensitive detection methods, such as gas chromatography, to monitor its presence in cosmetic products .

Biology and Medicine: The compound’s antimicrobial properties make it valuable in biological research for studying microbial inhibition and enzyme activity. It is also used as a preservative in biological solutions, including antibodies and antisera .

Industry: In the cosmetic industry, this compound is used as a preservative in products like shampoos, conditioners, and other rinse-off products. Its effectiveness in low concentrations makes it a preferred choice for ensuring product safety and longevity .

Comparison with Similar Compounds

Uniqueness: 5-Bromo-5-nitro-1,3-Dioxane is unique due to its specific structure, which allows it to be effective at low concentrations. Its dual functional groups (bromo and nitro) contribute to its broad-spectrum antimicrobial activity, making it a versatile preservative in various formulations .

Properties

IUPAC Name

5-bromo-5-nitro-1,3-dioxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BrNO4/c5-4(6(7)8)1-9-3-10-2-4/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVBRCOKDZVQYAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COCO1)([N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1044560
Record name 5-Bromo-5-nitro-1,3-dioxane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30007-47-7
Record name 5-Bromo-5-nitro-1,3-dioxane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30007-47-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-5-nitro-1,3-dioxane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030007477
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Dioxane, 5-bromo-5-nitro-
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Record name 5-Bromo-5-nitro-1,3-dioxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1044560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-5-nitro-1,3-dioxane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.441
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 5-BROMO-5-NITRO-1,3-DIOXANE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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